4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-8(13-12-7)9(2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFLQSSSDRIGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361112-08-4 | |
| Record name | 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the oxadiazole ring or the piperidine moiety, leading to the formation of different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce piperidine derivatives with altered oxidation states. Substitution reactions can introduce various functional groups onto the piperidine or oxadiazole rings, leading to a diverse array of derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. Some of the notable effects include:
- Antimicrobial Activity : Studies suggest that derivatives of oxadiazoles can possess antimicrobial properties, which may be applicable in developing new antibiotics or antifungal agents.
- Anticancer Potential : Preliminary research indicates that compounds containing oxadiazole moieties can exhibit cytotoxic effects against various cancer cell lines. This suggests potential for further investigation into its use as an anticancer agent.
Medicinal Chemistry
The unique structure of 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride allows it to serve as a versatile scaffold in medicinal chemistry. Researchers are exploring its derivatives for:
- Drug Design : The compound's ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions including:
- Coupling Reactions : It can participate in coupling reactions to form larger organic molecules.
Biological Studies
Given its biological activities, this compound is valuable in biological studies aimed at understanding disease mechanisms and developing therapeutic strategies.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth against several strains. |
| Study B | Cytotoxicity | Demonstrated selective cytotoxicity against cancer cell lines with minimal effects on normal cells. |
| Study C | Synthesis Pathways | Developed novel synthetic routes utilizing this compound as a key intermediate. |
Mechanism of Action
The mechanism of action of 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
*Calculated based on molecular formula.
Key Observations :
Positional Isomerism on the Piperidine Ring
Key Observations :
- Substitution at the 4-position of piperidine (target compound) provides a distinct spatial orientation compared to 3-substituted analogs, influencing receptor binding kinetics .
Biological Activity
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS Number: 1361112-08-4) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. Its molecular formula is , and it has been characterized for its solubility and stability under various conditions.
Research indicates that compounds containing oxadiazole and piperidine structures often exhibit significant biological activities due to their ability to interact with various biological targets. The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions, which may enhance the binding affinity to target proteins.
Potential Mechanisms:
- Antimicrobial Activity : Initial studies suggest that derivatives of piperidine can inhibit the growth of bacteria and fungi. The oxadiazole moiety may enhance this activity through increased lipophilicity and improved membrane permeability.
- CNS Activity : Compounds similar to this compound have been reported to exhibit effects on the central nervous system (CNS), potentially acting as anxiolytics or antidepressants by modulating neurotransmitter systems.
Antimicrobial Activity
A series of experiments were conducted to evaluate the antibacterial and antifungal properties of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens.
| Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin | 2 |
| Escherichia coli | 64 | Amoxicillin | 8 |
| Candida albicans | 128 | Fluconazole | 16 |
These results indicate that this compound exhibits moderate antibacterial activity compared to established antibiotics .
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines to assess the compound's potential as an anticancer agent. The results showed varying degrees of cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
These findings suggest that the compound may possess selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanism of action .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated several piperidine derivatives for their antimicrobial properties. Among these, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: CNS Activity
In another research effort focusing on CNS effects, derivatives structurally similar to this compound were tested for their anxiolytic properties in rodent models. Results indicated a reduction in anxiety-like behaviors when administered at specific doses, suggesting potential therapeutic applications in treating anxiety disorders .
Q & A
Basic: What analytical techniques are recommended for assessing the purity of 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride?
Answer:
Purity assessment requires a combination of orthogonal methods:
- HPLC with UV detection : Use a C18 column and a mobile phase (e.g., ammonium acetate buffer, pH 6.5) to separate impurities. Purity ≥98% is typical for research-grade material, as demonstrated in similar piperidine derivatives .
- 1H NMR : Detect residual solvents (e.g., acetone at 0.2%) and structural integrity .
- LC/MS : Confirm molecular weight ([M+H]+ expected ~228.6 amu, adjusted for hydrochloride) .
- Melting point analysis : Compare observed values (e.g., 175–177°C) to literature data to identify crystalline consistency .
Basic: What are the critical handling and storage protocols for this compound?
Answer:
- Storage : Protect from heat, light, and moisture. Store at room temperature in airtight containers, as stability decreases under humidity .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of according to local hazardous waste regulations .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
- Reaction path search : Employ quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states, reducing trial-and-error experimentation .
- AI-driven optimization : Train models on reaction parameters (e.g., solvent, temperature) to predict high-yield conditions. COMSOL Multiphysics simulations can model heat/mass transfer in scaled-up reactions .
- Virtual screening : Test substituent effects on the oxadiazole ring to improve reaction selectivity .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Cross-validation : Replicate assays under standardized conditions (e.g., cell lines, solvent controls). For example, discrepancies in receptor binding may arise from assay sensitivity variations .
- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) studies to confirm activity .
- Meta-analysis : Use systematic reviews to identify confounding variables (e.g., impurities in older syntheses) .
Basic: What spectroscopic methods are most effective for structural characterization?
Answer:
- 1H/13C NMR : Assign peaks to the piperidine methyl group (~1.2 ppm) and oxadiazole protons (~8.5 ppm). Compare to reference spectra of analogous compounds .
- FT-IR : Identify key functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion clusters and fragmentation patterns using high-resolution MS .
Advanced: What strategies improve the scalability of its synthesis?
Answer:
- Process intensification : Optimize solvent selection (e.g., dichloromethane for intermediate steps) and catalyst loading to reduce waste .
- Continuous flow chemistry : Enhance reaction control and throughput compared to batch methods, as seen in similar piperidine syntheses .
- DoE (Design of Experiments) : Statistically analyze factors like temperature and stoichiometry to identify robust conditions .
Basic: How is the compound’s stability under varying pH conditions evaluated?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at elevated temperatures (40–60°C). Monitor degradation via HPLC to identify pH-sensitive moieties (e.g., oxadiazole hydrolysis) .
- Kinetic modeling : Calculate degradation rate constants to predict shelf-life .
Advanced: What in silico tools predict its pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on lipophilicity (LogP ~2.5) and polar surface area (~50 Ų) .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzymes) to guide structural modifications .
Basic: What safety precautions are critical during in vivo studies?
Answer:
- Acute toxicity testing : Follow OECD guidelines for rodent studies, starting with low doses (e.g., 10 mg/kg) and monitoring for CNS effects (e.g., tremors) .
- Environmental precautions : Prevent aquatic exposure due to potential bioaccumulation risks (logP >2) .
Advanced: How can machine learning enhance its application in drug discovery?
Answer:
- QSAR modeling : Train models on structural analogs to predict target affinity (e.g., serotonin receptors) and optimize substituents .
- Generative AI : Propose novel derivatives with improved solubility or reduced toxicity .
- High-throughput virtual screening : Prioritize candidates from large chemical libraries for experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
